molecular formula C12H19NO B13075933 (3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

Cat. No.: B13075933
M. Wt: 193.28 g/mol
InChI Key: TVSIYSBCFQVGGD-LBPRGKRZSA-N
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Description

(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and an appropriate amine.

    Mannich Reaction: The Mannich reaction is a common method used to introduce the amino group.

    Reduction: The resulting imine intermediate is then reduced to form the desired amino alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions followed by reduction steps. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropyl group in (3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(3S)-3-amino-3-(4-propan-2-ylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-14/h3-6,9,12,14H,7-8,13H2,1-2H3/t12-/m0/s1

InChI Key

TVSIYSBCFQVGGD-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@H](CCO)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

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